3-Cyanoisonicotinic acid

Descripción general

Descripción

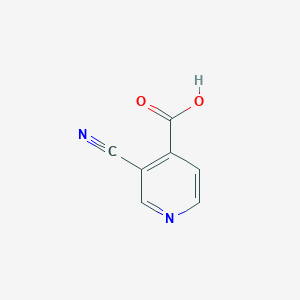

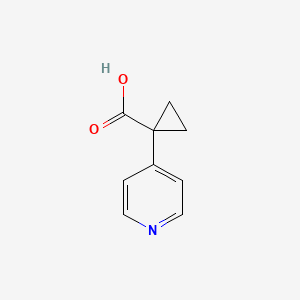

3-Cyanoisonicotinic acid is a chemical compound with the molecular formula C7H4N2O2 . It is used in various chemical reactions and has potential applications in different fields.

Synthesis Analysis

The synthesis of this compound involves various processes. One such process involves the use of nitrilase to convert 3-cyanopyridine to nicotinic acid . Another method involves a one-pot reaction of cyanoacetohydrazide, activated nitrile substrates, and aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 148.12 .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be involved in the synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 . It can also participate in the synthesis of N-amino-3-cyano-2-pyridone derivatives .

Aplicaciones Científicas De Investigación

1. Biosynthesis of Platform Chemicals

- 3-Hydroxypropionic acid (3-HP), derived from 3-Cyanoisonicotinic acid, serves as a crucial platform chemical in various applications. Research has shown its production directly from CO2 in cyanobacterium Synechocystis sp. PCC 6803. This method offers a sustainable alternative to petroleum-based chemical processes, demonstrating the potential of using 3-HP in photosynthetic production from sunlight and CO2 (Wang et al., 2016).

2. Separation and Recovery Techniques

- The enzymatic conversion of 3-cyanopyridine, a related compound to this compound, is advantageous for producing nicotinic acid. Studies on the intensification of recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants highlight the efficiency of this method in pharmaceutical and biochemical industries (Kumar, Wasewar, & Babu, 2008).

3. Synthesis and Characterization of Derivatives

- Novel compounds derived from cyanoisonicotinic acid, like cyanidin-3-O-galactoside, show potential in cosmetic and food industries due to improved properties like lipophilicity and thermostability (Yang, Kortesniemi, Yang, & Zheng, 2018).

4. Exploring Catalytic Reactions

- The [3 + 2] annulation reaction using 2-cyanophenylboronic acid, similar to this compound, with alkynes or alkenes to form substituted indenones or indanones, showcases the versatility of cyano acids in organic synthesis and potential pharmaceutical applications (Miura & Murakami, 2005).

5. Bioconversion Processes

- The bioconversion of 3-cyanopyridine to nicotinic acid using the nitrile hydratase-amidase cascade system of Microbacterium imperiale illustrates the efficiency of microbial systems in producing valuable chemicals from compounds related to this compound (Cantarella et al., 2012).

Mecanismo De Acción

Target of Action

Isoniazid is a bactericidal agent active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine in a manner analogous to the acetylation of isoniazid .

Result of Action

The result of the action of Isoniazid is the inhibition of the synthesis of mycoloic acids, leading to the death of the bacteria .

Action Environment

The action of Isoniazid can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors that can affect the metabolism of the drug .

Safety and Hazards

Direcciones Futuras

The future directions for 3-Cyanoisonicotinic acid could involve its use in the synthesis of novel motifs for use in agrochemical, pharmaceutical, and fine chemical industries . Additionally, the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives, which involves this compound, is a promising area of research .

Análisis Bioquímico

Biochemical Properties

3-Cyanoisonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is crucial for the biotransformation of nitriles in metabolic pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can impact various cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to changes in metabolic flux and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing metabolic processes. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the cyanoamino acid metabolism pathway . It interacts with enzymes such as nitrilases, which facilitate the conversion of nitriles to carboxylic acids. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound, influencing its activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell . The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular environment.

Propiedades

IUPAC Name |

3-cyanopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-3-5-4-9-2-1-6(5)7(10)11/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWSFAGTEUOLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717738 | |

| Record name | 3-Cyanopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-59-6 | |

| Record name | 3-Cyano-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction involving 3-cyanoisonicotinic acid described in the research?

A1: The research article "Взаимодействие эфиров изоникотиновой кислоты с гидразином" [] primarily focuses on the synthesis of pyrido[3,4-d]pyridazin-1(2H)-ones. One of the reactions described involves the interaction of This compound with hydrazine to produce the corresponding pyrido[3,4-d]pyridazin-1(2H)-one derivative. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1455533.png)

![7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1455537.png)

![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)